1-(methylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
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Overview
Description
The compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a six-membered ring with one nitrogen atom and five carbon atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the addition of the various functional groups. The exact synthesis would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a piperidine ring, which is substituted with a carboxamide group at the 4-position, a methylsulfonyl group at the 1-position, and a (2-(thiophen-3-yl)pyridin-3-yl)methyl group.Chemical Reactions Analysis
As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-donating and electron-withdrawing effects of the substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide and sulfonyl groups could increase its solubility in polar solvents.Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as significant chiral auxiliaries for the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, and azetidines. These compounds play a crucial role in creating structurally diverse molecules that are significant in natural products and therapeutics (Philip et al., 2020).
Sulfonamide Inhibitors : Sulfonamide compounds are notable for their bacteriostatic properties and have seen application as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in other therapeutic areas. Recent patents reveal sulfonamide's role in inhibiting various enzymes, showcasing their potential in developing novel drugs for diseases like cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).
Environmental and Toxicological Studies
- Perfluorinated Compounds (PFCs) : Studies on PFCs, which share structural similarities with sulfonyl-containing compounds, focus on their environmental persistence, bioaccumulation, and potential toxic effects. These studies highlight the need for understanding the environmental fate and impact of such compounds, including their degradation pathways and accumulation in biota (Conder et al., 2008).
Pharmacological and Biomedical Research
Cytochrome P450 (CYP) Inhibitors : Chemical inhibitors, including sulfonamide derivatives, play a crucial role in the study of drug metabolism and potential drug-drug interactions by selectively inhibiting various CYP isoforms. This research aids in predicting the metabolic pathways of pharmaceutical compounds and their interactions (Khojasteh et al., 2011).
Glibenclamide in Neuroinflammation : Glibenclamide, a sulfonylurea drug, has been explored for its potential neuroprotective effects beyond its primary use in treating diabetes. Its anti-inflammatory properties suggest a protective role in central nervous system injuries, underscoring the broader therapeutic potential of sulfonylurea compounds (Zhang et al., 2017).
Safety And Hazards
Again, without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its potential biological activity.
properties
IUPAC Name |
1-methylsulfonyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-25(22,23)20-8-4-13(5-9-20)17(21)19-11-14-3-2-7-18-16(14)15-6-10-24-12-15/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDOXCMBMPBLLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide |
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